2-{[(Furan-2-yl)methanesulfonyl]methyl}pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(Furan-2-yl)methanesulfonyl]methyl}pyrrolidine: is a chemical compound with the following IUPAC name: 2-[(2-furylmethyl)sulfanyl]benzoic acid . It consists of a pyrrolidine ring attached to a furan-2-ylmethyl group via a methanesulfonyl linker.
Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves the following steps:
Furan-2-ylmethylsulfanylbenzoic acid synthesis: The furan-2-ylmethylsulfanylbenzoic acid precursor can be synthesized by reacting furan-2-carbaldehyde with benzenesulfonyl chloride under appropriate conditions.
Pyrrolidine ring formation: The furan-2-ylmethylsulfanylbenzoic acid is then cyclized with an amine, such as pyrrolidine, to form the target compound.
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound can be synthesized on a laboratory scale using the above synthetic routes.
Chemical Reactions Analysis
Reactivity:
Oxidation: The furan ring can undergo oxidation reactions.
Reduction: Reduction of the sulfonyl group may be possible.
Substitution: The benzoic acid moiety can participate in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
Reduction: Reducing agents such as sodium borohydride (NaBH₄).
Substitution: Acid chlorides or anhydrides.
Major Products: The major products depend on the specific reaction conditions. For example, oxidation may yield carboxylic acid derivatives, while reduction could lead to the corresponding alcohol.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential therapeutic applications.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Comparison with Similar Compounds
While no direct analogs are mentioned, its unique combination of a furan ring, sulfone group, and pyrrolidine moiety sets it apart from other compounds.
Remember that this compound’s properties and applications may evolve as research progresses.
Properties
Molecular Formula |
C10H15NO3S |
---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
2-(furan-2-ylmethylsulfonylmethyl)pyrrolidine |
InChI |
InChI=1S/C10H15NO3S/c12-15(13,7-9-3-1-5-11-9)8-10-4-2-6-14-10/h2,4,6,9,11H,1,3,5,7-8H2 |
InChI Key |
DSNULCNIXFRZHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CS(=O)(=O)CC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.